molecular formula C11H12N4S B2633440 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034296-04-1

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2633440
CAS No.: 2034296-04-1
M. Wt: 232.31
InChI Key: GBGJQSNIHTXWCF-UHFFFAOYSA-N
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Description

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that features a unique bicyclic structure incorporating both pyrazolo and pyrazinyl moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic synthesis. One common approach is the cyclocondensation reaction, where a pyrazole derivative reacts with a suitable pyrazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which offers distinct steric and electronic properties. These properties can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-pyrazolo[1,5-a]pyrazin-4-yl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-13-15-4-3-12-11(10(1)15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGJQSNIHTXWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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